2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers
Description
IUPAC Conventions for Fused Bicyclic Pyran Systems
The IUPAC nomenclature for fused bicyclic systems prioritizes the identification of parent heterocycles, fusion positions, and saturation states. In the case of octahydrocyclopenta[b]pyran, the name derives from two components: a pyran ring (a six-membered oxygen-containing heterocycle) and a cyclopentane ring fused at specific positions. The term "octahydro" indicates full saturation of the pyran ring, eliminating all double bonds.
The fusion position denoted by "[b]" follows the von Baeyer system, which assigns lowercase letters (a, b, c, etc.) to bonds adjacent to the reference atoms in the parent ring. For cyclopenta[b]pyran, the cyclopentane ring is fused to the pyran ring such that bond "b" of the pyran (between atoms 2 and 3) serves as the fusion site. This orientation dictates the numbering scheme, ensuring the oxygen atom in the pyran ring receives the lowest possible locant.
Table 1: Key Nomenclature Elements for Cyclopenta[b]pyran Derivatives
| Feature | Description |
|---|---|
| Parent Heterocycle | Pyran (C5H5O) |
| Fusion Partner | Cyclopentane |
| Fusion Position | Bond "b" of pyran (between C2 and C3) |
| Saturation | Octahydro (fully saturated) |
| Substituent Position | C2 of pyran |
The systematic name thus integrates these elements, with the bromomethyl group (-CH2Br) specified as a substituent at position 2 of the pyran scaffold.
Structural Taxonomy of Octahydrocyclopenta[b]pyran Derivatives
Octahydrocyclopenta[b]pyran derivatives belong to the broader class of bridged bicyclic ethers, characterized by a shared oxygen atom within a fused bicyclic framework. Structural taxonomy for these compounds hinges on three factors:
- Ring Size and Fusion Geometry : The [b] fusion creates a bicyclo[4.3.0]nonane skeleton, where "4.3.0" denotes the number of carbon atoms in each bridge (4, 3, and 0 additional atoms).
- Heteroatom Placement : The oxygen atom occupies position 1 of the pyran ring, influencing electron distribution and reactivity.
- Substituent Effects : Bromomethyl substitution introduces steric and electronic perturbations, altering the molecule’s conformational landscape.
In 2-(bromomethyl)-octahydrocyclopenta[b]pyran, the bromomethyl group resides at position 2, adjacent to the oxygen atom. This proximity may facilitate intramolecular interactions, such as dipole stabilization or steric hindrance, depending on the diastereomeric configuration.
Diastereomeric Terminology in Bridged Bicyclic Systems
Diastereomerism in bridged bicyclic systems arises from non-mirror-image stereoisomerism, typically due to multiple stereogenic centers or restricted rotation. For octahydrocyclopenta[b]pyran derivatives, the bridgehead carbons (C1 and C4 of the pyran ring) often serve as stereogenic centers.
Key Stereochemical Considerations :
- Bridgehead Chirality : The tetrahedral geometry at bridgehead carbons generates enantiomeric pairs. However, in fully saturated systems like octahydrocyclopenta[b]pyran, ring puckering may reduce the number of resolvable stereoisomers.
- Epimerization Barriers : The energy required to interconvert diastereomers depends on the rigidity of the bicyclic framework. In rigid systems, diastereomers remain distinct under standard conditions.
For 2-(bromomethyl)-octahydrocyclopenta[b]pyran, the bromomethyl group’s orientation relative to the bridgehead hydrogens defines the diastereomeric pair. For example, if the bromomethyl group occupies an axial position in one diastereomer and an equatorial position in the other, their physicochemical properties (e.g., dipole moment, solubility) will differ measurably.
Positional Isomerism in Bromomethyl-Substituted Pyran Scaffolds
Positional isomerism in this context refers to variations in the bromomethyl group’s attachment site on the pyran ring. While the compound specifically substitutes position 2, alternative positional isomers could theoretically exist:
Hypothetical Isomers :
- 3-(Bromomethyl)-octahydrocyclopenta[b]pyran : Substitution at C3, adjacent to the fusion site.
- 4-(Bromomethyl)-octahydrocyclopenta[b]pyran : Substitution at the bridgehead carbon (C4).
The IUPAC numbering system ensures that the oxygen atom receives the lowest locant (position 1), making position 2 the next preferred site for substitution. Substitution at position 4 would require renumbering the ring to maintain the lowest possible set of locants, potentially altering the fusion designation (e.g., cyclopenta[c]pyran).
Table 2: Impact of Substituent Position on Nomenclature
| Substituent Position | Preferred Name | Fusion Designation |
|---|---|---|
| C2 | 2-(Bromomethyl)-octahydrocyclopenta[b]pyran | [b] |
| C3 | 3-(Bromomethyl)-octahydrocyclopenta[b]pyran | [b] |
| C4 | 4-(Bromomethyl)-octahydrocyclopenta[c]pyran | [c] |
This table underscores how positional changes can necessitate adjustments to fusion labels, ensuring compliance with IUPAC priority rules.
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-(bromomethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran |
InChI |
InChI=1S/C9H15BrO/c10-6-8-5-4-7-2-1-3-9(7)11-8/h7-9H,1-6H2 |
InChI Key |
LXYVXOXAGWRFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(OC2C1)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl-Substituted Precursors
The principal synthetic route to 2-(bromomethyl)-octahydrocyclopenta[b]pyran involves the bromination of a methyl group attached to the octahydrocyclopenta[b]pyran ring system. This is generally performed by treating the precursor with brominating agents under controlled conditions to selectively substitute a bromine atom onto the methyl group, yielding the bromomethyl derivative.
- Typical Brominating Agents: N-bromosuccinimide (NBS) or elemental bromine in the presence of radical initiators or light.
- Reaction Medium: Often carried out in inert solvents such as dichloromethane or carbon tetrachloride.
- Temperature Control: Reactions are typically conducted at low to ambient temperatures to minimize side reactions and control selectivity.
- Diastereomer Formation: Due to the stereochemistry of the bicyclic octahydrocyclopenta[b]pyran system, bromination leads to a mixture of diastereomers.
Oxidation and Subsequent Bromination (Alternative Route)
In some cases, the preparation involves initial oxidation of the methyl substituent to an aldehyde or alcohol intermediate, followed by bromination:
- Oxidation Step: Using reagents such as oxalyl chloride and dimethyl sulfoxide (DMSO) in a Swern oxidation setup at low temperatures (-78 °C to -60 °C) to convert alcohols to aldehydes.
- Bromination Step: Subsequent treatment of the aldehyde or alcohol with brominating agents or via substitution reactions to introduce the bromomethyl group.
- Reaction Conditions: Low temperatures and inert atmosphere (e.g., Schlenk technique) to maintain reaction control and yield.
Use of Protective Groups and Functional Group Transformations
Protective groups such as tert-butyl esters or oxazolidine derivatives may be employed in multi-step syntheses to protect sensitive functional groups during oxidation and bromination steps. These groups are removed after the bromomethyl group introduction.
Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation (Swern oxidation) | Oxalyl chloride, DMSO, triethylamine, dichloromethane | -78 °C to -60 °C | >90 | High selectivity, mild conditions |
| Bromination | N-bromosuccinimide or Br2, radical initiator, inert solvent | 0 °C to room temp | Variable | Mixture of diastereomers formed |
| Protective group handling | tert-Butyl esters, oxazolidine derivatives | Ambient | High | Protects alcohols and amines during synthesis |
Analytical Characterization
- NMR Spectroscopy: 1H and 13C NMR confirm the substitution pattern and diastereomeric mixture.
- Mass Spectrometry: Molecular ion peak at m/z corresponding to 219.12 g/mol.
- Chromatography: Diastereomers can be partially separated by chromatography techniques such as HPLC or flash chromatography.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Bromination | NBS or Br2, radical initiator, inert solvent | Simple, direct substitution | Diastereomer mixture, side reactions |
| Oxidation + Bromination | Oxalyl chloride, DMSO, triethylamine, then bromination | High selectivity, mild conditions | Multi-step, requires low temperature |
| Protective Group Strategy | Use of tert-butyl esters, oxazolidine derivatives | Protects sensitive groups | Additional steps for protection/deprotection |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-octahydrocyclopenta[b]pyran can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
2-(Bromomethyl)-octahydrocyclopenta[b]pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-octahydrocyclopenta[b]pyran depends on its interactions with molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological pathways.
Comparison with Similar Compounds
Octahydrocyclopenta[b]pyrrole Derivatives
Pharmaceutical analogs like tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate (CAS 1252572-44-3) share the bicyclic framework but replace the bromomethyl group with carbamate functionalities. These derivatives are typically synthesized as single diastereomers, underscoring the contrasting stereochemical challenges posed by bromomethyl-substituted variants .
Brominated Bicyclic Compounds
- Elatenyne: A dibrominated natural product initially misassigned as a pyrano[3,2-b]pyran. Its corrected 2,2'-bifuranyl structure highlights the difficulty in resolving diastereomers without computational NMR analysis (e.g., Boltzmann-weighted DFT calculations) .
- Methyl 4-bromo-2-bromomethylbenzoate (CAS 16727-43-8): A brominated aromatic compound lacking the fused bicyclic system but sharing reactivity in alkylation reactions .
Diastereomeric Selectivity and Physical Properties
Table 1: Comparison of Diastereomeric Ratios and Physical Data
- Synthetic Control : The hydroboration of dihydropyran (Scheme 136) produces regioisomers with variable diastereomer ratios, influenced by substituents. The absence of methyl groups in certain substrates reduces regiocontrol, leading to mixtures .
- Chromatographic Challenges: Compounds like methyl 2-(di-Boc-amino)-3-(pyridin-2-yl)butanoate are isolated as inseparable diastereomers, analogous to the target compound’s purification hurdles .
Reactivity and Functionalization
The bromomethyl group in 2-(bromomethyl)-octahydrocyclopenta[b]pyran enables nucleophilic substitutions, contrasting with carbamate or ester derivatives that undergo hydrolysis or aminolysis. For example, tert-butyl carbamates (e.g., CAS 1252572-44-3) are stable under basic conditions but cleaved by acids, whereas bromomethyl groups participate in cross-coupling or alkylation reactions .
Analytical and Computational Challenges
Resolving diastereomers of 2-(bromomethyl)-octahydrocyclopenta[b]pyran requires advanced techniques:
- NMR Spectroscopy: NOESY and 2D NMR differentiate stereochemical environments, as demonstrated in epoxide analysis (Figure 47, ).
- Computational Methods : Boltzmann-weighted DFT calculations of $^{13}\text{C}$ NMR shifts, validated in elatenyne’s synthesis, are critical for distinguishing flexible diastereomers .
Biological Activity
2-(Bromomethyl)-octahydrocyclopenta[b]pyran, a compound characterized by its unique bicyclic structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is a mixture of diastereomers, which may exhibit differing biological activities due to variations in their spatial arrangements. The molecular formula is with a molecular weight of approximately 215.13 g/mol. Its structure allows for various interactions with biological targets, potentially influencing its activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15BrO |
| Molecular Weight | 215.13 g/mol |
| IUPAC Name | 2-(bromomethyl)-octahydrocyclopenta[b]pyran |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds similar to 2-(bromomethyl)-octahydrocyclopenta[b]pyran exhibit significant antimicrobial properties. For instance, studies involving related bicyclic compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities.
Cytotoxicity and Anticancer Potential
A study conducted on structurally related compounds revealed promising cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially mediated through the activation of caspase pathways. This suggests that 2-(bromomethyl)-octahydrocyclopenta[b]pyran could be explored further for its anticancer properties.
The biological activity of 2-(bromomethyl)-octahydrocyclopenta[b]pyran is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The bromine atom may play a crucial role in these interactions, enhancing binding affinity and selectivity towards certain biological pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of similar bicyclic compounds. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Gram-positive bacteria.
- Cytotoxic Effects : In vitro assays demonstrated that derivatives of octahydrocyclopenta[b]pyran exhibited IC50 values ranging from 5 to 20 µM against various cancer cell lines, indicating significant cytotoxic potential.
Q & A
Q. What are the standard synthetic methodologies for preparing 2-(bromomethyl)-octahydrocyclopenta[b]pyran diastereomers?
The compound is typically synthesized via alkylation or Pd-catalyzed cross-coupling reactions. For example, bromomethyl intermediates can react with nucleophiles under basic conditions (e.g., KOH in DMF) to form pyran derivatives . Traditional alkylation methods involve precursors like bromobenzofuran derivatives or bromoacetophenone, with purification via recrystallization . For diastereoselective synthesis, Pd/phosphine catalysts are critical, as ligand choice (e.g., bulky phosphines) directs reductive elimination pathways, yielding specific diastereomers with dr ≥ 20:1 .
Q. How can diastereomers of this compound be separated and characterized?
Basic separation relies on chromatographic techniques (e.g., silica gel chromatography) or crystallization using solvents that exploit solubility differences between diastereomers. Characterization involves -NMR to identify distinct proton environments and NOESY experiments to confirm spatial arrangements . For example, NOESY correlations between axial protons in octahydrocyclopenta[b]pyran systems help distinguish diastereomers .
Q. What are the key stability considerations during storage and handling?
The compound is sensitive to light and moisture. USP guidelines recommend storage in tightly sealed containers under refrigeration (2–8°C) to prevent hydrolysis or oxidation . Stability studies under varying pH (e.g., pH 1–12) reveal that acidic conditions accelerate rearrangement, while alkaline conditions promote hydrolysis, necessitating pH-controlled environments during experiments .
Advanced Research Questions
Q. How does ligand selection in Pd-catalyzed reactions influence diastereomer distribution?
The phosphine ligand’s steric and electronic properties dictate reaction pathways. Bulky ligands (e.g., tricyclohexylphosphine) favor β-hydride elimination, leading to alkene intermediates that undergo stereoselective insertion, while electron-rich ligands promote reductive elimination for direct coupling. Mechanistic studies using kinetic profiling and deuterium labeling can map competing pathways (e.g., alkene displacement vs. insertion) . For instance, ligand screening for aryl bromide couplings showed dr >20:1 for 6-aryl vs. 5-aryl products .
Q. What computational methods predict diastereomer stability and reaction outcomes?
Density functional theory (DFT) calculates energy differences between diastereomers, with epimers differing by ~5.19 kcal·mol, correlating with experimental stability trends . Molecular dynamics (MD) simulations model transition states in Pd-catalyzed reactions, predicting ligand effects on alkene insertion barriers. Tools like REAXYS and BKMS_METABOLIC databases aid in route optimization by comparing atom economy vs. yield for bromomethyl precursors .
Q. How do pH and solvent systems affect degradation pathways?
pH-rate profiling reveals pseudo-first-order kinetics for hydrolysis and rearrangement. Below pH 12.5, the compound undergoes intramolecular cyclization to form carboxamide derivatives, while alkaline conditions hydrolyze the bromomethyl group to hydroxymethyl analogs . Solvent polarity (e.g., DMF vs. THF) modulates reaction rates, with polar aprotic solvents stabilizing intermediates in alkylation steps .
Q. What advanced analytical techniques resolve diastereomeric mixtures in complex matrices?
Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates diastereomers using hexane/isopropanol gradients. LC-MS/MS quantifies trace impurities (e.g., Ramipril-related compounds) with detection limits <0.1% . Hyphenated techniques like NMR-guided fractionation isolate diastereomers for crystallography or pharmacological screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
